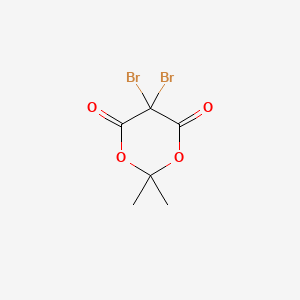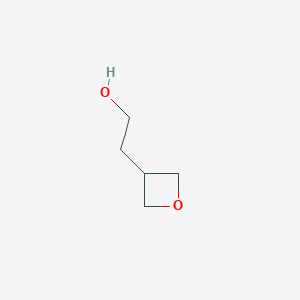
2-(Oxetan-3-yl)ethanol
描述
2-(Oxetan-3-yl)ethanol, also known as 2-(3-oxetanyl)ethanol, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(Oxetan-3-yl)ethanol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The InChI code for 2-(Oxetan-3-yl)ethanol is 1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 . The InChI key is LBOMVZHWFXVFLY-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-(Oxetan-3-yl)ethanol are complex and varied. For instance, it has been shown that increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
2-(Oxetan-3-yl)ethanol is a liquid at room temperature . It should be stored in an inert atmosphere, under -20C . Its density is 1.051 , and it has a boiling point of 206℃ .科学研究应用
- Medicinal Chemistry and Synthesis
- Summary of Application : Oxetanes, including “2-(Oxetan-3-yl)ethanol”, are used in the synthesis of various compounds in medicinal chemistry . They are particularly useful in the formation of epoxides, which are a type of cyclic ether. Epoxides are important in the synthesis of a wide range of pharmaceuticals.
- Methods of Application : One method involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 70°C or t-BuOK in t-BuOH at 80°C . This results in the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
- Results or Outcomes : The yield of this reaction is generally high, with yields of up to 91% reported . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
-
Drug Discovery
- Summary of Application : Oxetanes, including “2-(Oxetan-3-yl)ethanol”, have been employed to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have progressed to different phases of clinical trials .
- Methods of Application : Oxetanes are used to break the aromaticity of drugs by adding more sp3 carbons, which can improve a drug’s solubility . For example, Pfizer used an oxetane fragment to improve the oral bioavailability of their zeste homolog 2 (EZH2) Inhibitors .
- Results or Outcomes : The use of oxetanes in drug discovery has led to the development of several FDA-approved drugs, including taxol and its two semisynthetic brethrens: Sanofi’s docetaxel (Taxotere) and cabazitaxel (Jevtana), all chemotherapies for treating cancer .
-
Central Nervous System (CNS) Drug Design
- Summary of Application : Oxetan-3-ol, a derivative of “2-(Oxetan-3-yl)ethanol”, has been suggested as potentially useful in the context of central nervous system (CNS) drug design .
- Methods of Application : Oxetan-3-ol is mostly neutral at physiological pH and comparatively more lipophilic and more permeable in comparison to ibuprofen . This makes it potentially useful for CNS drug design.
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
-
Cross-Coupling of Oxetane Building Blocks
- Summary of Application : Oxetanes, including “2-(Oxetan-3-yl)ethanol”, are used in cross-coupling reactions, which are a common method for creating carbon-carbon bonds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific goals of the research .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
-
Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates
- Summary of Application : Oxetanes, including “2-(Oxetan-3-yl)ethanol”, can be functionalized through metalated and radical intermediates .
- Methods of Application : The specific methods of application can vary greatly depending on the specific goals of the research .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
-
Synthesis and Reactivity of 2-Methyleneoxetanes
- Summary of Application : “2-(Oxetan-3-yl)ethanol” and related oxetanes can be used in the synthesis and study of the reactivity of 2-methyleneoxetanes .
- Methods of Application : The specific methods of application can vary greatly depending on the specific goals of the research .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
安全和危害
属性
IUPAC Name |
2-(oxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOMVZHWFXVFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445595 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)ethanol | |
CAS RN |
251922-46-0 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxetan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



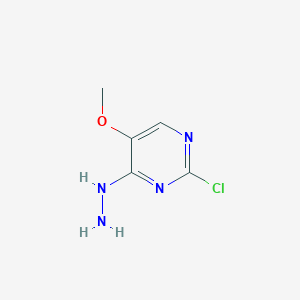


![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)
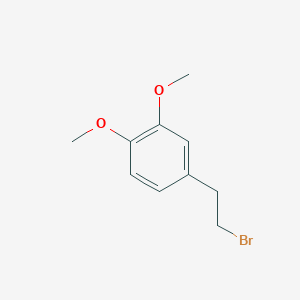
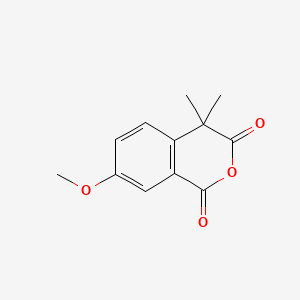
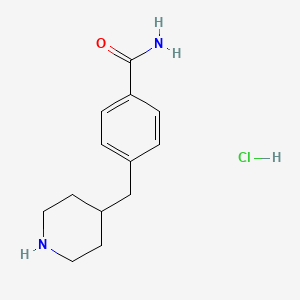

![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)

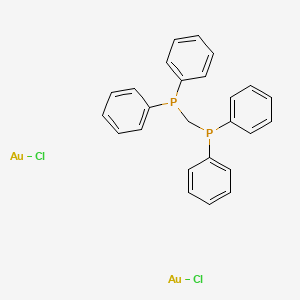
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
